2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride
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Overview
Description
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is a synthetic organic compound that features a furan ring substituted with a morpholinomethyl group and a p-methylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with p-Methylphenyl Group:
Introduction of Morpholinomethyl Group: The morpholinomethyl group can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the p-methyl group.
Reduction: Reduction reactions can target the furan ring or the morpholinomethyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
- 2-(1-Pyrrolidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is unique due to the presence of the morpholinomethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
101833-06-1 |
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Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)furan-2-yl]methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-13-2-4-14(5-3-13)15-10-16(19-12-15)11-17-6-8-18-9-7-17;/h2-5,10,12H,6-9,11H2,1H3;1H |
InChI Key |
PAKLDRSDSIDOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC(=C2)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
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